1-(5-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE
Overview
Description
1-(5-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 2,3-dihydro-1H-indole under basic conditions to form the indole-furan intermediate. This intermediate is further reacted with 2-methoxy-4-(prop-2-en-1-yl)phenol in the presence of a suitable coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
1-(5-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The methoxy-substituted phenyl group can enhance the compound’s binding affinity and specificity. The furan ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Methoxy-4-(prop-2-en-1-yl)phenol: A phenolic compound with a similar methoxy-substituted phenyl group.
Furan-2-carboxylic acid: A furan derivative with a similar furan ring structure.
Uniqueness
1-(5-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[5-[(2-methoxy-4-prop-2-enylphenoxy)methyl]furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-3-6-17-9-11-21(23(15-17)27-2)28-16-19-10-12-22(29-19)24(26)25-14-13-18-7-4-5-8-20(18)25/h3-5,7-12,15H,1,6,13-14,16H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWRDHGORWQJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(O2)C(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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